4-(4-Benzylimidazol-1-yl)piperidine
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Overview
Description
4-(4-Benzylimidazol-1-yl)piperidine is a compound that features a piperidine ring substituted with a benzylimidazole group Piperidine is a six-membered heterocyclic amine, and the imidazole ring is a five-membered heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylimidazol-1-yl)piperidine typically involves the reaction of piperidine derivatives with benzylimidazole. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with a benzylimidazole under basic conditions. For example, the reaction can be carried out using sodium hydride as a base in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylimidazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or imidazole ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine or imidazole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Benzylimidazol-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(4-Benzylimidazol-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-benzyl-4-piperidinecarboxamide and 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides.
Imidazole Derivatives: Compounds such as 2-(4,5-diphenyl-1H-imidazol-2-yl)quinoline.
Uniqueness
4-(4-Benzylimidazol-1-yl)piperidine is unique due to the combination of the piperidine and benzylimidazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H19N3 |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-(4-benzylimidazol-1-yl)piperidine |
InChI |
InChI=1S/C15H19N3/c1-2-4-13(5-3-1)10-14-11-18(12-17-14)15-6-8-16-9-7-15/h1-5,11-12,15-16H,6-10H2 |
InChI Key |
MPYXWQPJOSHXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(N=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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